Largest O/W Microemulsion Region Among Individual MCFA Glycerides: Head-to-Head Phase Diagram Comparison
In a direct comparative study of medium-chain fatty acid (MCFA) glycerides, glyceryl dicaprylate (a diglyceride, the C8 analog of glyceryl dicaprate) exhibited the largest oil-in-water (o/w) microemulsion region when compared to a monoglyceride (Capmul MCM® EP) and two triglycerides (Captex 8000® and Captex 355 EP/NF®) [1]. This is a class-level inference for MCFA diglycerides, as the study used glyceryl dicaprylate (C8) as the diglyceride model. The diglyceride's larger o/w region indicates its superior capacity for self-emulsification and dispersion in aqueous environments, a critical performance attribute for oral lipid-based formulations [1].
| Evidence Dimension | Oil-in-water microemulsion region in a pseudo-ternary phase diagram |
|---|---|
| Target Compound Data | Glyceryl dicaprylate (C8 diglyceride analog): The largest o/w microemulsion region observed among individual lipids tested [1]. |
| Comparator Or Baseline | Monoglyceride (Capmul MCM® EP) and triglycerides (Captex 8000®, Captex 355 EP/NF®): Smaller o/w microemulsion regions. Triglycerides exhibited an additional gel phase absent in the diglyceride's o/w region [1]. |
| Quantified Difference | Not explicitly quantified by area percentage; however, the diglyceride's o/w microemulsion region was the largest among the three glyceride classes in the phase diagram [1]. |
| Conditions | Pseudo-ternary phase diagrams were constructed using lipid, surfactant (PEG-35 castor oil, Cremophor EL®), and water at 25°C [1]. |
Why This Matters
This demonstrates that diglycerides, as a class, are fundamentally distinct from mono- and triglycerides in their ability to form stable o/w microemulsions, which is a primary determinant of drug solubilization and bioavailability enhancement in oral formulations.
- [1] Prajapati HN, Dalrymple DM, Serajuddin AT. A Comparative Evaluation of Mono-, Di- and Triglyceride of Medium Chain Fatty Acids by Lipid/Surfactant/Water Phase Diagram, Solubility Determination and Dispersion Testing for Application in Pharmaceutical Dosage Form Development. Pharm Res. 2012;29(1):285-305. View Source
